molecular formula C6H2F2INO2 B1427035 1,3-Difluoro-2-iodo-4-nitrobenzene CAS No. 1145881-54-4

1,3-Difluoro-2-iodo-4-nitrobenzene

Cat. No.: B1427035
CAS No.: 1145881-54-4
M. Wt: 284.99 g/mol
InChI Key: ZYLPUHQHTBTCBM-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-iodo-4-nitrobenzene is an organic compound with the molecular formula C6H2F2INO2 It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and nitro groups

Scientific Research Applications

1,3-Difluoro-2-iodo-4-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays due to its unique chemical properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Safety and Hazards

The compound is considered hazardous and has the GHS07 pictogram . The hazard statements include H302-H312-H315-H319-H332-H335 , indicating potential harm if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-iodo-4-nitrobenzene can be synthesized through a multi-step process involving the introduction of fluorine, iodine, and nitro groups onto a benzene ring. One common method involves the following steps:

    Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group, forming nitrobenzene.

    Fluorination: The nitrobenzene is then fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas to introduce fluorine atoms at specific positions on the benzene ring.

    Iodination: Finally, the fluorinated nitrobenzene is iodinated using an iodine source such as iodine monochloride or iodine in the presence of a catalyst to introduce the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro) on the benzene ring. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.

    Oxidation Reactions: The compound can also undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted derivatives with nucleophiles replacing the iodine atom.

    Reduction: Formation of 1,3-difluoro-2-iodo-4-aminobenzene.

    Oxidation: Formation of nitroso or other oxidized derivatives.

Comparison with Similar Compounds

1,3-Difluoro-2-iodo-4-nitrobenzene can be compared with other similar compounds, such as:

    1,3-Difluoro-2-iodobenzene: Lacks the nitro group, making it less reactive in certain substitution reactions.

    1,3-Difluoro-4-nitrobenzene: Lacks the iodine atom, affecting its reactivity in nucleophilic substitution reactions.

    2,4-Difluoro-1-nitrobenzene: Has a different substitution pattern, leading to variations in chemical reactivity and applications.

The uniqueness of this compound lies in the combination of fluorine, iodine, and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1,3-difluoro-2-iodo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2INO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLPUHQHTBTCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A dry, argon-filled Schlenk tube with a magnetic stirrer bar and septum is initially charged with 2,4-difluoro-1-nitrobenzene (159 mg, 1 mmol) in anhydrous THF (2 ml). After adding (TMP)2Zn.MgCl2 (3.00 ml, 1.2 mmol) at 25° C., the mixture is stirred for 30 min, then a solution of iodine (381 mg, 1.5 mmol) in anhydrous THF (2 ml) is added dropwise and the mixture is stirred at 25° C. overnight. For workup, the mixture is diluted with aqueous sat. NH4Cl solution (30 ml) and aqueous sat. Na2S2O3 solution (30 ml) and extracted with ethyl acetate (3×30 ml). After the combined organic phases have been dried over Na2SO4, the solvent has been distilled off and purification has been effected by column chromatography on silica gel (heptane:ethyl acetate), the desired compound (210 mg, 74% of theory) was obtained as a colourless crystalline product.
Quantity
159 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
381 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Na2S2O3
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
74%

Synthesis routes and methods II

Procedure details

2,4-Difluoro-1-nitrobenzene 15 (159 mg, 1.0 mmol) in THF (2 mL) was added to a solution of TMPZnCl.LiCl (2) (1.3 M in THF, 0.85 mL, 1.1 mmol) at 25° C. and the reaction mixture was then stirred at this temperature for 45 min according to TP 2. I2 (381 mg, 1.5 mmol) dissolved in dry THF (2 mL) was then dropwise added and the resulting mixture was stirred for 0.5 h. The reaction mixture was quenched with a sat. aq. Na2S2O3 solution (10 mL) and with a sat. aq. NH4Cl solution (20 mL), extracted with diethyl ether (3×50 mL) and dried over anhydrous Na2SO4. After filtration, the solvent was evaporated in vacuo. Purification by flash-chromatography (CH2Cl2/n-pentane, 1:1) furnished compound 17c (256 mg, 90%) as a colourless solid.
Quantity
159 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
381 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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